molecular formula C33H28ClN5O4S B12743623 Benzamide, 4-(((2-chlorophenyl)methylene)amino)-N-(tetrahydro-3-(2-methoxyphenyl)-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-2-thioxo-1(2H)-pyrimidinyl)- CAS No. 131528-76-2

Benzamide, 4-(((2-chlorophenyl)methylene)amino)-N-(tetrahydro-3-(2-methoxyphenyl)-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-2-thioxo-1(2H)-pyrimidinyl)-

Katalognummer: B12743623
CAS-Nummer: 131528-76-2
Molekulargewicht: 626.1 g/mol
InChI-Schlüssel: VFCSSEUVHFSQIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 4-(((2-chlorophenyl)methylene)amino)-N-(tetrahydro-3-(2-methoxyphenyl)-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-2-thioxo-1(2H)-pyrimidinyl)- is a complex organic compound with a unique structure that combines multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-(((2-chlorophenyl)methylene)amino)-N-(tetrahydro-3-(2-methoxyphenyl)-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-2-thioxo-1(2H)-pyrimidinyl)- involves multiple steps, starting with the preparation of the core benzamide structure. The key steps include:

    Formation of the Benzamide Core: This is typically achieved through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the benzamide core with 2-chlorobenzaldehyde under basic conditions to form the methylene bridge.

    Formation of the Pyrimidinyl Group: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidinyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene and thioxo groups.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Benzamide, 4-(((2-chlorophenyl)methylene)amino)-N-(tetrahydro-3-(2-methoxyphenyl)-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-2-thioxo-1(2H)-pyrimidinyl)- has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and multiple functional groups.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: Its interactions with biological molecules are of interest for understanding its potential effects and mechanisms of action.

Wirkmechanismus

The mechanism of action of Benzamide, 4-(((2-chlorophenyl)methylene)amino)-N-(tetrahydro-3-(2-methoxyphenyl)-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-2-thioxo-1(2H)-pyrimidinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Eigenschaften

CAS-Nummer

131528-76-2

Molekularformel

C33H28ClN5O4S

Molekulargewicht

626.1 g/mol

IUPAC-Name

4-[(2-chlorophenyl)methylideneamino]-N-[3-(2-methoxyphenyl)-5-[(2-methylanilino)methyl]-4,6-dioxo-2-sulfanylidene-1,3-diazinan-1-yl]benzamide

InChI

InChI=1S/C33H28ClN5O4S/c1-21-9-3-6-12-27(21)36-20-25-31(41)38(28-13-7-8-14-29(28)43-2)33(44)39(32(25)42)37-30(40)22-15-17-24(18-16-22)35-19-23-10-4-5-11-26(23)34/h3-19,25,36H,20H2,1-2H3,(H,37,40)

InChI-Schlüssel

VFCSSEUVHFSQIS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1NCC2C(=O)N(C(=S)N(C2=O)NC(=O)C3=CC=C(C=C3)N=CC4=CC=CC=C4Cl)C5=CC=CC=C5OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.